molecular formula C13H8ClF3N4OS B2842308 3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085689-95-6

3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2842308
CAS No.: 2085689-95-6
M. Wt: 360.74
InChI Key: MHVDCTKDTPTUPY-UHFFFAOYSA-N
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Description

3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a multifaceted compound that has garnered interest in various scientific fields. With its complex structure, it showcases a fusion of different aromatic rings, halogens, and heteroatoms, making it a subject of extensive study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a series of intricate reactions that involve multiple steps. One common route includes:

  • Formation of the triazole ring:

  • Coupling with thiophene: : The resulting triazole ring is then coupled with a thiophene moiety, often via nucleophilic aromatic substitution or Suzuki coupling, depending on the presence of suitable leaving groups and catalysts.

  • Incorporation of the pyridine ring: : The pyridine ring with substituents such as chloro and trifluoromethyl groups is introduced, frequently using palladium-catalyzed cross-coupling reactions, including Stille or Heck reactions.

Industrial Production Methods: Industrial synthesis might scale up these reactions with optimizations for yield and cost-efficiency, often incorporating continuous flow processes or alternative solvents and catalysts to enhance the overall production viability.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation, particularly on the thiophene ring, to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Although the pyridine and triazole rings are typically stable, specific reduction reactions can target other parts of the molecule, such as dehalogenation under catalytic hydrogenation conditions.

  • Substitution: : The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic aromatic substitution, especially under the influence of strong nucleophiles like alkoxides.

Common Reagents and Conditions:
  • Oxidizing agents: : m-CPBA, hydrogen peroxide (H₂O₂)

  • Reducing agents: : Palladium on carbon (Pd/C) with hydrogen gas (H₂)

  • Nucleophiles: : Alkoxides, amines, thiols

Major Products Formed:
  • Oxidation: : Thiophene sulfoxides or sulfones

  • Reduction: : Dechlorinated or defluorinated derivatives

  • Substitution: : Pyridine derivatives with nucleophilic substituents

Scientific Research Applications

Chemistry: In chemistry, this compound is explored as a building block for the synthesis of more complex molecules due to its rich functional group profile.

Biology: Biologically, its triazole and pyridine components are noted for potential bioactivity, making it a candidate for antimicrobial or anticancer research.

Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties, particularly in targeting specific enzymes or receptors.

Industry: Industrially, its unique structure can be leveraged in the design of advanced materials, such as polymers or organic electronics, due to its electron-withdrawing trifluoromethyl group which enhances stability and performance.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which this compound exerts its effects often involves interactions with specific proteins or enzymes. For instance, the triazole ring can mimic natural substrates or inhibitors in enzymatic pathways, potentially blocking or modulating their activity. The trifluoromethyl group can enhance these interactions by increasing lipophilicity, facilitating the compound's passage through cellular membranes.

Comparison with Similar Compounds

Similar Compounds:

  • 2-chloro-3-(trifluoromethyl)pyridine: : Shares the pyridine and trifluoromethyl groups but lacks the triazole and thiophene moieties.

  • 4-aryl-1,2,3-triazole derivatives: : Similar triazole rings but with different aryl groups, altering their chemical reactivity and biological properties.

  • Thiophene-substituted pyridines: : Combining thiophene and pyridine without the triazole ring, leading to distinct chemical behavior and applications.

Uniqueness: What sets 3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine apart is its fusion of three distinct, highly reactive components—thiophene, triazole, and pyridine—each contributing unique reactivity and biological activity, making it a versatile tool in scientific research and industrial applications.

And there you have it—a thorough dive into the multifaceted world of this compound. Let me know what piques your interest further!

Properties

IUPAC Name

3-chloro-2-[(1-thiophen-2-yltriazol-4-yl)methoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4OS/c14-10-4-8(13(15,16)17)5-18-12(10)22-7-9-6-21(20-19-9)11-2-1-3-23-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVDCTKDTPTUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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